Product packaging for CCT251455(Cat. No.:)

CCT251455

Cat. No.: B1191725
M. Wt: 503.98
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

The Role of the Spindle Assembly Checkpoint (SAC) in Cell Cycle Regulation

To ensure the accurate segregation of chromosomes, eukaryotic cells have evolved a sophisticated surveillance mechanism known as the Spindle Assembly Checkpoint (SAC). The SAC acts as a molecular "wait" signal, delaying the cell's progression from metaphase to anaphase until every chromosome is correctly attached to the mitotic spindle. nih.govresearchgate.net This checkpoint monitors the tension and attachment of microtubules to specialized protein structures on the chromosomes called kinetochores. ximbio.com If even a single chromosome is improperly attached, the SAC becomes activated, sending a signal that inhibits the anaphase-promoting complex/cyclosome (APC/C), a key enzyme complex required for the separation of sister chromatids. Once all chromosomes are properly bi-oriented, the SAC is silenced, allowing the cell to proceed into anaphase and complete division. researchgate.net

Monopolar Spindle 1 (MPS1/TTK) Kinase as a Crucial SAC Component and Preclinical Target

Monopolar Spindle 1 (MPS1), also known as Threonine Tyrosine Kinase (TTK), is a dual-specificity protein kinase that plays a central and indispensable role in the activation of the Spindle Assembly Checkpoint. nih.govximbio.com MPS1 is one of the first proteins recruited to unattached kinetochores, where it initiates a signaling cascade essential for establishing the mitotic checkpoint complex (MCC), the direct inhibitor of the APC/C. Its kinase activity is critical for the recruitment of other key SAC proteins, including MAD2, to the kinetochores. nih.gov

Notably, MPS1 is frequently overexpressed in a wide range of human cancers, including breast, lung, and gastric cancers. ximbio.com This overexpression is thought to help aneuploid cancer cells tolerate their inherent chromosomal instability, allowing them to continue dividing despite having a weakened checkpoint. nih.gov This reliance of cancer cells on MPS1 for survival makes it a highly attractive and specific target for therapeutic intervention in oncology. nih.gov

Overview of MPS1 Kinase Inhibitors in Preclinical Cancer Research

The therapeutic strategy of targeting MPS1 involves inhibiting its kinase activity, thereby preventing the SAC from functioning correctly. This forces cancer cells, which are already prone to mitotic errors, to exit mitosis prematurely before their chromosomes are properly aligned. researchgate.net This leads to catastrophic chromosome missegregation, gross aneuploidy, and ultimately, cell death through a process known as mitotic catastrophe. nih.govresearchgate.net A variety of small molecule inhibitors targeting MPS1 have been developed and have shown significant promise in preclinical studies. These inhibitors, including compounds like Mps-BAY1, Mps-BAY2a, and CCT271850, have demonstrated the ability to arrest the proliferation of cancer cells and induce apoptosis. nih.govresearchgate.net Research has shown that these inhibitors can be effective both as single agents and in combination with other anti-cancer drugs, such as microtubule-targeting agents like paclitaxel (B517696). researchgate.net

Preclinical MPS1 Kinase Inhibitors
InhibitorChemical ClassKey Preclinical Findings
Mps-BAY1TriazolopyridineInduces polyploidization and mitotic catastrophe in cancer cells. researchgate.net
Mps-BAY2aImidazopyrazineCauses inefficient chromosomal congression and severe anaphase defects. researchgate.net
CCT271850PyridopyrimidinePotently inhibits MPS1 phosphorylation and shows efficacy in xenograft models. nih.gov
CFI-402257Pyrazolo[1,5-a]pyrimidineDemonstrates antineoplastic activity and radiosensitizing effects.

Rationale for Comprehensive Academic Investigation of CCT251455

Within the landscape of developing MPS1 inhibitors, this compound has emerged as a compound of significant interest due to its high potency and selectivity. nih.gov Developed through high-throughput screening and subsequent medicinal chemistry efforts, this compound represents a valuable chemical tool for probing the biological consequences of MPS1 inhibition. nih.gov Its distinct properties, including potent enzymatic and cellular inhibition, oral bioavailability, and particular efficacy in cancer cells with specific genetic backgrounds (such as PTEN-deficiency), provide a strong rationale for a detailed investigation. nih.gov A comprehensive academic examination of this compound is warranted to fully elucidate its mechanism of action, its potential as a therapeutic agent, and the cellular contexts in which it is most effective. Such studies are crucial for advancing the understanding of MPS1 biology and the broader therapeutic concept of SAC abrogation in cancer treatment.

Key Properties of this compound
PropertyFindingReference
MPS1 Kinase IC500.003 µM nih.gov
Cell Growth Inhibition (GI50)0.06 - 1 µM in a panel of human tumor cell lines nih.gov
Mechanism of ActionAbrogates nocodazole-induced mitotic arrest; causes chromosomal misalignment nih.gov
Oral Bioavailability (in mice)82-83% nih.gov
Noted PotencyParticularly potent in PTEN-deficient cell lines nih.gov

Properties

Molecular Formula

C26H26ClN7O2

Molecular Weight

503.98

SMILES

O=C(OC(C)(C)C)N1C2=CC(NC3=C(Cl)C=C(C4=CN=CN4C)C=C3)=NC=C2C=C1C5=CN(C)N=C5

Appearance

Solid powder

Synonyms

CCT251455;  CCT-251455;  CCT 251455.; tert-butyl 6-((2-chloro-4-(1-methyl-1H-imidazol-5-yl)phenyl)amino)-2-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrolo[3,2-c]pyridine-1-carboxylate

Origin of Product

United States

Molecular and Biochemical Characterization of Cct251455 As a Selective Mps1 Kinase Inhibitor

Discovery and Optimization of CCT251455

The journey to identify this compound began with broad screening efforts and was refined through advanced drug design methodologies to create a highly potent and selective molecule.

The discovery of this compound originated from a high-throughput screening campaign of an internal compound library. aacrjournals.org This large-scale automated process allowed for the rapid testing of numerous compounds to identify those with inhibitory activity against the MPS1 kinase. The screening yielded multiple series of initial "hits," which served as the foundational chemical scaffolds for further development. aacrjournals.org

Following the identification of initial hits, a combination of medicinal chemistry and X-ray crystallography was employed to optimize the lead compounds. aacrjournals.org This structure-based drug design approach enabled researchers to visualize the interactions between the inhibitor and the MPS1 kinase at an atomic level. By understanding the three-dimensional structure of the kinase's active site, chemists could rationally design modifications to the compound to enhance its potency and selectivity, ultimately leading to the development of this compound. aacrjournals.org

Target Engagement and Specificity of this compound

A critical aspect of characterizing any kinase inhibitor is to determine its potency against its intended target and its selectivity across the broader kinome to minimize off-target effects.

This compound has demonstrated high biochemical potency against the MPS1 kinase. In enzymatic assays, it selectively inhibits MPS1 with a half-maximal inhibitory concentration (IC50) of 3 nM. medchemexpress.com This low nanomolar potency indicates a strong interaction between the compound and its target enzyme.

Table 1: Biochemical Potency of this compound

Compound Target IC50 (nM)

While a detailed public kinome-wide selectivity profile for this compound is not extensively documented in the provided search results, the compound is consistently described as a "selective" inhibitor of MPS1. aacrjournals.orgmedchemexpress.comresearchgate.net This characterization implies that in broader kinase screening panels, this compound shows significantly higher potency for MPS1 compared to other kinases. The development of selective kinase inhibitors is a crucial aspect of modern drug discovery to ensure that the biological effects observed are primarily due to the inhibition of the intended target.

The description of this compound as "selective" inherently suggests an absence of significant activity against a wide range of other kinases, which are considered off-targets. aacrjournals.orgmedchemexpress.comresearchgate.net The process of lead optimization using structure-based design typically involves iterative improvements to enhance binding affinity for the target kinase while minimizing interactions with other structurally similar kinases. This focused approach in the development of this compound has resulted in a compound with a specific inhibitory action on MPS1.

Structural Basis of MPS1 Inhibition by this compound

While a direct co-crystal structure of the MPS1-CCT251455 complex is not publicly available, detailed molecular dynamics simulations have provided significant insights into the structural underpinnings of its inhibitory activity. tandfonline.com These computational models, based on existing crystal structures of MPS1, have illuminated the binding mode of this compound and its influence on the kinase's conformation. tandfonline.com

Co-crystal Structure Analysis of MPS1-CCT251455 Complex

Advanced molecular dynamics simulations have been employed to model the interaction between this compound and the catalytic domain of MPS1. tandfonline.com These studies reveal that this compound, a 1H-pyrrolo[3,2-c]pyridine derivative, stably occupies the ATP-binding pocket of the kinase. tandfonline.comnih.gov The inhibitor's stable binding within this catalytic site effectively prevents the natural substrate, ATP, from docking, thereby inhibiting the kinase's phosphorylating activity. tandfonline.com

Conformational Stabilization of Inactive MPS1 State

Kinases like MPS1 exist in dynamic equilibrium between active and inactive conformations. nih.gov All reported crystal structures of MPS1 have captured the kinase in an inactive state, often characterized by a disordered activation loop. researchgate.netnih.gov Molecular dynamics simulations suggest that the binding of this compound stabilizes this inactive conformation. tandfonline.com A comparative analysis of the kinase domain in the presence and absence of the inhibitor indicates a significant positional shifting of the β-sheet region within the catalytic site upon this compound binding. tandfonline.com This stabilization of the β-sheet region is proposed as a key aspect of the inhibition mechanism. tandfonline.com The hydrophobic R-spine, a crucial structural element for kinase activity, is disassembled in the inactive state, a feature maintained upon this compound binding. nih.gov

Interactions with the Activation Loop and ATP Binding Pocket

The activation loop of MPS1, a flexible region, plays a crucial role in regulating its catalytic activity. nih.govnih.gov Autophosphorylation of key residues within this loop, such as Threonine 676, is essential for full kinase activation. plos.org While this compound does not directly bind to the activation loop, its occupancy of the adjacent ATP-binding pocket influences the loop's environment. The binding of this compound sterically hinders the conformational changes required for the activation loop to adopt an active state.

Molecular dynamics simulations have identified key residues within the ATP binding pocket that form stable interactions with this compound. tandfonline.com These interactions are critical for the inhibitor's high-affinity binding and potency.

Key Interacting Residues in the MPS1 ATP Binding Pocket for this compound

Residue Type of Interaction
Gly605 Hydrogen Bond

Data derived from molecular dynamics simulations. tandfonline.com

The simulations highlight Gly605 and Leu654 as "hot spot" residues, indicating their critical role in the stable binding of the inhibitor. tandfonline.com The hydrogen bond with Gly605 in the hinge region is a common feature for many ATP-competitive kinase inhibitors. nih.gov The van der Waals interactions with Leu654 further anchor the inhibitor within the hydrophobic pocket. These specific molecular interactions collectively contribute to the potent and selective inhibition of MPS1 by this compound.

Cellular Mechanisms of Action of Cct251455

Disruption of Spindle Assembly Checkpoint Function

The primary mechanism of action of CCT251455 is the subversion of the spindle assembly checkpoint. This checkpoint normally prevents the cell from entering anaphase until all chromosomes are properly attached to the mitotic spindle. nih.gov Inhibition of MPS1 by this compound effectively disables this safety mechanism. aacrjournals.org

A key function of the spindle assembly checkpoint is to induce mitotic arrest when spindle defects are detected. nih.gov Agents that cause spindle stress, such as nocodazole, typically trigger this arrest. aacrjournals.org However, treatment with this compound allows cells to bypass this arrest. aacrjournals.org Even in the presence of spindle-damaging agents, cells treated with this compound fail to halt in mitosis and proceed with cell division, a process known as mitotic override or abrogation of mitotic arrest. aacrjournals.orgresearchgate.net This demonstrates the compound's potent ability to inactivate the SAC.

In a normal, unperturbed mitosis, the spindle assembly checkpoint is active for a period to ensure proper chromosome attachment before anaphase onset. By inhibiting MPS1, this compound shortens the time cells spend in mitosis. aacrjournals.orgresearchgate.net This reduction in mitotic duration is a direct consequence of the premature silencing of the spindle assembly checkpoint, leading to an accelerated progression through mitosis. researchgate.net

Induction of Chromosomal Instability and Aberrations

The disruption of the spindle assembly checkpoint by this compound has profound consequences for genomic stability. By allowing cell division to proceed in the presence of errors, the compound directly promotes the formation of cells with abnormal chromosome content and structure.

The spindle assembly checkpoint's primary role is to delay the onset of anaphase until all chromosomes have achieved bipolar attachment to the spindle microtubules. nih.gov By abrogating the SAC, this compound effectively promotes a premature entry into anaphase. aacrjournals.orgnih.gov This occurs because the inhibitory signals that normally prevent the activation of the anaphase-promoting complex/cyclosome (APC/C) are absent, leading to the untimely degradation of proteins that hold sister chromatids together.

A direct outcome of overriding the spindle assembly checkpoint is the missegregation of chromosomes. researchgate.net Cells treated with this compound often divide with improperly attached chromosomes, leading to an unequal distribution of genetic material to the daughter cells. aacrjournals.orgnih.gov This results in the generation of aneuploid cells, which have an abnormal number of chromosomes. aacrjournals.orgnih.gov The failure to properly segregate chromosomes can also lead to the formation of polyploid cells, which contain more than two complete sets of chromosomes.

Proper alignment of chromosomes at the metaphase plate is a prerequisite for accurate segregation. researchgate.net The inhibition of MPS1 by this compound interferes with this process. aacrjournals.org A significant number of cells treated with this compound attempt to divide without their chromosomes being correctly aligned. aacrjournals.orgnih.govresearchgate.net This failure in chromosome alignment is a major contributor to the subsequent chromosome missegregation and aneuploidy. nih.gov

Cellular Effect Description References
Abrogation of Mitotic Arrest Overcomes cell cycle arrest induced by spindle-damaging agents like nocodazole. aacrjournals.orgresearchgate.net
Reduced Mitotic Duration Shortens the time cells spend in the mitotic phase of the cell cycle. aacrjournals.orgresearchgate.net
Premature Anaphase Onset Promotes entry into anaphase before all chromosomes are properly attached to the spindle. aacrjournals.orgnih.gov
Aneuploidy/Polyploidy Leads to the formation of daughter cells with an incorrect number of chromosomes. aacrjournals.orgnih.gov
Impaired Chromosome Alignment Causes cells to proceed through division without proper alignment of chromosomes at the metaphase plate. aacrjournals.orgnih.govresearchgate.net

Effects on Cellular Signaling Pathways

The primary molecular consequence of this compound activity within the cell is the direct inhibition of MPS1 kinase, which prevents the phosphorylation of its downstream targets. This interference has profound effects on the signaling pathways that ensure accurate chromosome segregation during mitosis.

The activation of MPS1 kinase is dependent on its autophosphorylation at several key residues, including Threonine 676 (T676) in the activation loop and Threonine 33/Serine 37 (T33/S37) in the N-terminal region. researchgate.netresearchgate.netnih.gov These phosphorylation events are essential for the kinase to adopt an active conformation. researchgate.netnih.gov

This compound effectively inhibits MPS1 kinase activity by preventing these crucial autophosphorylation events. Research has demonstrated that this compound inhibits the autophosphorylation of MPS1 at both the T676 and T33/S37 sites. The half-maximal inhibitory concentration (IC50) for the inhibition of T676 autophosphorylation was measured at 0.22 µM, while the inhibition of T33/S37 autophosphorylation was even more potent, with an IC50 of 0.04 µM. nih.gov This blockade of autophosphorylation is a key initial step in the cellular mechanism of action of this compound.

A primary function of active MPS1 at the kinetochores—protein structures on chromosomes where spindle fibers attach—is to recruit other essential spindle assembly checkpoint proteins. This recruitment is critical for delaying anaphase until all chromosomes are correctly attached to the mitotic spindle.

By inhibiting MPS1, this compound disrupts this recruitment process. Studies have shown that treatment with this compound severely inhibits the localization of key checkpoint proteins, including Mitotic Arrest Deficient 2 (MAD2), Mitotic Arrest Deficient 1 (MAD1), and Zeste White 10 (ZW10), to the kinetochores. nih.gov The failure to recruit these proteins effectively inactivates the spindle assembly checkpoint, even in the presence of misaligned chromosomes. This leads to premature entry into anaphase, gross chromosomal missegregation, and ultimately, cell death. nih.gov

Antiproliferative Effects in Preclinical Cell Line Models

The disruption of critical cell cycle checkpoints by this compound translates into potent antiproliferative activity against a variety of human cancer cell lines in preclinical studies.

This compound has demonstrated broad antiproliferative activity, inhibiting the growth of a panel of human tumor cell lines with 50% growth inhibition (GI50) values typically ranging between 0.06 and 1 µM. researchgate.net The potency of this compound varies across different cancer types and cell lines, reflecting the complex interplay of genetic and molecular factors that influence drug sensitivity. For example, in the HCT116 colon carcinoma cell line, this compound exhibits a GI50 of 0.16 µM. nih.gov

Cell LineCancer TypeGI50 (µM)
HCT116Colon Carcinoma0.16
Data for a broader panel of cell lines indicates a general GI50 range of 0.06 - 1 µM. researchgate.net

A notable finding from preclinical studies is the observation of differential sensitivity to this compound in specific cancer subtypes. In particular, cancer cell lines with a deficiency in the tumor suppressor gene Phosphatase and Tensin Homolog (PTEN) have been shown to be particularly sensitive to MPS1 inhibition by this compound. researchgate.net

The loss of PTEN function is a common event in many human cancers and leads to the activation of the PI3K/Akt signaling pathway, which can contribute to genomic instability. Research suggests that depleting MPS1 in PTEN-deficient cancer cells selectively induces cell death. researchgate.net This synthetic lethal interaction makes PTEN status a potential biomarker for identifying tumors that may be particularly susceptible to treatment with this compound. This heightened sensitivity in PTEN-deficient models suggests a targeted therapeutic window for this class of inhibitors.

Structure Activity Relationship Sar and Lead Optimization Campaigns for Cct251455 Analogues

Systematic Structural Modifications and Their Impact on Potency and Selectivity

The lead optimization process involved extensive and systematic modifications at various positions of the 1H-pyrrolo[3,2-c]pyridine core to improve the compound's pharmacological profile.

Researchers established a tight structure-activity relationship along the C-2 vector of the pyrrolopyridine scaffold. acs.org Various heterocyclic substituents were explored at this position to probe interactions with the kinase. For instance, replacing an initial pyrazole (B372694) group with an imidazole (B134444) analogue resulted in a loss of potency, indicating a high degree of structural and electronic sensitivity in this region of the molecule. acs.org These findings demonstrated that even seemingly isosteric replacements could significantly impact binding affinity, underscoring the specific requirements of the binding pocket. acs.org

Structure-Based Approaches in Iterative Design Cycles

The optimization campaign leading to CCT251455 was heavily enabled by iterative, structure-based design approaches. X-ray crystallography and computational modeling were used in concert to provide detailed insights into the inhibitor-kinase interactions, which directly informed subsequent rounds of chemical synthesis.

X-ray crystallography was a cornerstone of the lead optimization process. acs.org This technique provides a three-dimensional molecular structure from a crystal by analyzing the diffraction patterns created when it is exposed to an X-ray beam. nih.gov By obtaining crystal structures of early-stage inhibitors in complex with the MPS1 kinase domain, researchers could directly visualize the binding mode. acs.org For example, the crystal structure of the inhibitor oxazole (B20620) 34 complexed with MPS1 confirmed the predicted binding orientation and the crucial hinge-binding interactions. acs.org This structural data provided unambiguous evidence that guided the rational design of more potent and selective analogues, validating the SAR observations and allowing for the targeted modification of specific moieties to improve binding affinity and drug-like properties. acs.org

Alongside crystallography, computational modeling played a significant role in understanding the dynamics of the inhibitor-protein interaction. tandfonline.com Techniques like molecular dynamics (MD) simulations were used to study the stability of the this compound-MPS1 complex. tandfonline.com These simulations revealed that the inhibitor maintains a stable binding conformation in the catalytic site. tandfonline.com Furthermore, computational methods like binding free energy calculations (MM-GB/PBSA) can quantify the binding affinity, differentiating between potent inhibitors and natural substrates like ATP. tandfonline.com Such in silico methods are established strategies in lead identification and optimization, allowing for the rational filtering of synthetic options and providing a deeper understanding of the SAR at a molecular level. nih.gov

Development of Novel Chemical Series Inspired by this compound

Building upon the initial discovery of this compound as a potent inhibitor of Monopolar Spindle 1 (MPS1) kinase, subsequent research focused on the generation of new chemical series to improve upon its pharmacological properties. These efforts were largely driven by a desire to enhance potency, selectivity, and metabolic stability, while also exploring novel intellectual property space.

Hybridization Strategies for New Scaffold Generation

A significant breakthrough in the development of novel kinase inhibitors inspired by this compound came from a structure-based hybridization approach. This strategy involved merging the structural features of this compound, a 1H-pyrrolo[3,2-c]pyridine, with a modestly potent screening hit, a pyrido[3,4-d]pyrimidine (B3350098). tandfonline.com This hybridization was guided by the understanding of the binding modes of both parent molecules within the MPS1 active site. tandfonline.com

The core concept was to combine the favorable interactions of the 1H-pyrrolo[3,2-c]pyridine scaffold of this compound with elements of the screening hit to create a new, optimized scaffold. This led to the design and synthesis of a novel series of pyrido[3,4-d]pyrimidine-based inhibitors. tandfonline.com The rationale was that the new scaffold would retain the key binding interactions of this compound while offering opportunities for further optimization at different positions. tandfonline.com

Table 1: Comparison of Core Scaffolds

CompoundCore ScaffoldKey Features
This compound1H-pyrrolo[3,2-c]pyridinePotent MPS1 inhibition
Screening HitPyrido[3,4-d]pyrimidineModest MPS1 inhibition
Hybrid SeriesPyrido[3,4-d]pyrimidineCombined structural features for optimization

Optimization for Improved Cellular Activity

The optimization of this compound analogues and the subsequently developed hybrid series focused on enhancing cellular activity, which is a critical factor for therapeutic efficacy. This involved a multi-pronged approach targeting potency, metabolic stability, and cellular permeability.

For the original 1H-pyrrolo[3,2-c]pyridine series, structure-based design was instrumental. Researchers identified that the neopentyl chain of this compound binds to a hydrophobic pocket created by a reordering of the MPS1 activation loop into an inactive conformation. acs.orgacs.org This interaction was found to be crucial for high potency. acs.org Modifications at the C-2 and C-4 positions of the pyrrolopyridine scaffold were explored to improve metabolic stability and cellular potency. For instance, the replacement of a C-2 pyrazole with an oxazole maintained potency while enhancing metabolic stability. acs.org

Furthermore, a significant enhancement in cellular activity was observed with the introduction of an N-1-Boc-substituted pyrazole at the C-4 position. This modification led to a 43-fold increase in the inhibition of MPS1 autophosphorylation in cellular assays compared to the unsubstituted analogue. acs.org

The optimization of the novel pyrido[3,4-d]pyrimidine hybrid series also yielded significant improvements. The initial hybrid compounds demonstrated excellent potency and selectivity for MPS1. tandfonline.com Further medicinal chemistry efforts focused on modifying substituents to enhance metabolic stability. For example, the introduction of an ethoxy group in place of a methoxy (B1213986) group on the phenyl ring resulted in a compound with similar biochemical potency but a slight improvement in cellular potency and a more favorable pharmacokinetic profile. acs.org

Below are data tables summarizing the structure-activity relationships for key analogues from both the original and the hybrid series, showcasing the impact of chemical modifications on their biological activity.

Table 2: Structure-Activity Relationship of 1H-pyrrolo[3,2-c]pyridine Analogues

CompoundC-2 SubstituentC-4 SubstituentMPS1 IC50 (μM)P-MPS1 IC50 (μM)HCT116 GI50 (μM)
25 PyrazoleH---
30 Trifluoroethyl-pyrazoleH0.079--
31 Difluoromethyl-pyrazoleH0.46--
34 OxazoleH---
61 HN-1-Boc-pyrazole-0.160.50
62 HPyrazole-6.904.60

Table 3: Structure-Activity Relationship of Pyrido[3,4-d]pyrimidine Analogues

CompoundR GroupMPS1 IC50 (nM)P-MPS1 IC50 (nM)
35 Methoxy1330
36 Ethoxy1163

Preclinical Pharmacodynamic Evaluation of Cct251455 in in Vivo Models

Inhibition of MPS1 Activity in Preclinical Xenograft Models

In vivo studies have successfully demonstrated that CCT251455 can effectively inhibit its target, the MPS1 kinase, within tumor tissues in preclinical models. The inhibition of MPS1 is a key mechanism hypothesized to induce cell death, particularly in aneuploid cancer cells that have a weakened mitotic checkpoint, by causing severe chromosomal abnormalities. researchgate.net

A critical aspect of in vivo pharmacodynamic evaluation is the measurement of biomarkers to confirm target engagement and downstream pathway modulation. For MPS1 inhibitors, the phosphorylation status of MPS1 itself (p-MPS1) serves as a direct biomarker of its activity. Research has confirmed that this compound shows modulation of such biomarkers in vivo. researchgate.net The assessment typically involves analyzing tumor tissue from xenograft models post-treatment to quantify the reduction in p-MPS1 levels, indicating successful target inhibition.

Table 1: Representative Biomarker Analysis in Xenograft Tumor Tissues

Biomarker Method of Analysis Expected Outcome with this compound Treatment
Phospho-MPS1 (p-MPS1) Western Blot, Immunohistochemistry (IHC) Decrease in phosphorylation levels

Note: This table represents the typical biomarkers and expected outcomes for an MPS1 inhibitor based on its mechanism of action. Specific quantitative data for this compound's effect on p-MPS1 in vivo is noted in research abstracts but detailed percentage inhibition is not publicly available.

Effects on Tumor Growth in In Vivo Cancer Models

The primary goal of an anti-cancer agent in preclinical in vivo models is to demonstrate an inhibitory effect on tumor growth. By disrupting the spindle assembly checkpoint, MPS1 inhibitors like this compound are designed to cause mitotic catastrophe and subsequent cell death, which is expected to translate into reduced tumor volume or stasis in cancer models. researchgate.net

Xenograft studies, where human tumor cells are implanted into immunodeficient mice, are a standard method for evaluating the efficacy of novel cancer therapeutics. nih.govoncotarget.com In these models, the effect of this compound would be quantified by measuring tumor volume over time compared to a vehicle-treated control group. The expected outcome is a statistically significant reduction in the rate of tumor growth or even tumor regression in treated animals.

Table 2: Illustrative Data from a Xenograft Tumor Growth Inhibition Study

Treatment Group Mean Tumor Volume (mm³) at Day 1 Mean Tumor Volume (mm³) at Day 21 Percent Tumor Growth Inhibition (%)
Vehicle Control 150 1200 N/A

Note: The data in this table is illustrative of a typical xenograft study. While this compound has been evaluated in in vivo models, specific tumor growth inhibition data is not detailed in the available sources.

To understand the cellular mechanisms behind tumor growth inhibition, tumors from xenograft studies are often analyzed for markers of cell proliferation and apoptosis. Inhibition of MPS1 is expected to decrease cell proliferation and increase apoptosis.

Cell Proliferation: Markers like Ki-67 are commonly used to assess the proliferation rate within tumor tissue. nih.govnih.gov Treatment with this compound would be expected to lead to a significant reduction in the percentage of Ki-67 positive cells, indicating an anti-proliferative effect.

Apoptosis: The induction of programmed cell death, or apoptosis, can be measured by methods such as TUNEL staining or by detecting cleaved PARP. Following treatment with this compound, an increase in apoptotic markers would confirm that the mitotic errors caused by MPS1 inhibition are successfully triggering cell death pathways.

Considerations for In Vivo Research Utility

The suitability of a compound for in vivo research is highly dependent on its pharmacokinetic properties. nih.govnih.govmdpi.com These characteristics determine the exposure of the tumor to the drug over time, which is essential for achieving a therapeutic effect.

This compound possesses favorable pharmacokinetic properties that make it a valuable tool for preclinical in vivo studies. A key characteristic is its excellent oral bioavailability, which allows for convenient administration in animal models and sustained exposure. researchgate.net

Table 3: Key Pharmacokinetic Parameter of this compound

Parameter Value Significance for In Vivo Studies

Table 4: Compound Names Mentioned

Compound Name

Mechanisms of Acquired Resistance to Cct251455 and Other Mps1 Inhibitors

Identification of MPS1 Kinase Domain Mutations Conferring Resistance

Studies modeling acquired resistance to various MPS1 inhibitors, such as CCT251455, AZ3146, and NMS-P715, have successfully identified several point mutations in the kinase domain of MPS1 that are sufficient to confer resistance. aacrjournals.orgnih.gov These mutations typically arise within the ATP-binding pocket, interfering with inhibitor binding while preserving the kinase's catalytic activity. nih.govnih.gov

When HCT116 colon cancer cells were treated with sublethal concentrations of this compound, resistant clones emerged, all of which contained the p.S611G mutation. aacrjournals.org This specific mutation conferred approximately 10-fold resistance to this compound. aacrjournals.org Similarly, cell lines made resistant to AZ3146 were found to harbor either a p.I531M or a p.S611G mutation. aacrjournals.org The generation of cell lines resistant to NMS-P715, a structurally different inhibitor, led to the identification of three additional resistance-conferring mutations: p.M600T, p.Y568C, and p.C604W. aacrjournals.org

These findings demonstrate that while some mutations like p.S611G can confer resistance to multiple MPS1 inhibitors, the specific mutation that arises can be dependent on the chemical structure of the inhibitor used for selection. aacrjournals.org For instance, the p.S611G mutation did not confer resistance to NMS-P715, highlighting the potential for cross-resistance to be limited. aacrjournals.orgnih.gov

The identified point mutations have been characterized to determine their specific effects on inhibitor sensitivity and kinase function.

S611G: The p.S611G mutation, identified in cell lines resistant to both this compound and AZ3146, confers up to 10-fold resistance to these inhibitors. aacrjournals.org However, it does not provide resistance against NMS-P715. aacrjournals.org Kinase assays have shown that the S611G mutant retains normal kinase activity, similar to the wild-type (WT) protein. aacrjournals.org

C604W: The p.C604W mutation was identified in cell lines resistant to NMS-P715. aacrjournals.org Recombinant full-length MPS1 with the C604W mutation demonstrated significant resistance to multiple inhibitors, with a 15-fold resistance to AZ3146, 75-fold to ONCOII, and a 148-fold resistance to NMS-P715 when compared to the WT protein. aacrjournals.org Like the S611G mutant, the C604W mutant also maintains normal kinase activity. aacrjournals.org Other mutations at the Cys604 position, such as C604Y, have also been shown to confer resistance to NMS-P715 and a related compound, Cpd-5. nih.gov

The following table summarizes the fold resistance conferred by specific MPS1 mutations to different inhibitors.

MutationThis compoundAZ3146NMS-P715ONCOIISNG12
S611G ~10-fold10-foldNo ResistanceUp to 10-foldUp to 10-fold
C604W Not specified15-fold148-fold75-foldNot specified
I531M Not specifiedResistantResistantResistantNo Resistance
Y568C No ResistanceResistantResistantResistantNot specified
M600T Not specifiedResistantResistantResistantNot specified

Structural studies have provided critical insights into how these point mutations within the MPS1 kinase domain lead to inhibitor resistance. aacrjournals.orgnih.gov The primary mechanism is steric hindrance, where the mutated amino acid residue physically obstructs the binding of the inhibitor to the ATP-binding pocket. aacrjournals.orgnih.gov

For the p.C604W mutation, crystal structures of the mutant MPS1 kinase domain in complex with NMS-P715 revealed that the bulky tryptophan side chain is well-ordered and clashes with the inhibitor. aacrjournals.orgnih.gov Specifically, the larger side chain of tryptophan compared to cysteine at position 604 creates a steric block that prevents the efficient binding of NMS-P715. nih.govbiorxiv.org The difference in steric hindrance also explains the varied resistance profiles to different inhibitors; for example, the trifluoromethoxy group of NMS-P715 experiences more significant clashes than the methoxy (B1213986) group of the related compound Cpd-5. nih.govresearchgate.net

In the case of the p.S611G mutation, the structural changes are more subtle. researchgate.net While the glycine (B1666218) substitution does not introduce a bulky side chain, it can alter the local conformation of the kinase domain, which may impact the binding of certain inhibitors like AZ3146 and ONCOII. researchgate.net

Pre-existence of Resistance-Associated Mutations in Cell Lines and Tissues

A crucial finding from the research into MPS1 inhibitor resistance is that these resistance-conferring mutations are not always a result of the selective pressure of the drug. aacrjournals.orgnih.gov Instead, they can pre-exist at low frequencies within both cancer cell lines and normal tissues. aacrjournals.orgnih.gov This suggests that acquired drug resistance can occur through the selection and expansion of these pre-existing mutant clones upon inhibitor treatment. aacrjournals.org

Using highly sensitive techniques such as droplet digital PCR (ddPCR), researchers have detected the presence of mutations like p.I531M, p.Y568C, p.M600T, p.C604W, and p.S611G in untreated cancer cell lines and primary tumor specimens. aacrjournals.org Furthermore, these mutations have also been found in normal lymphoblast and breast tissues. aacrjournals.org This indicates that these mutations can occur naturally and are not solely a consequence of the mutagenic plasticity of cancer cells. nih.gov

The pre-existence of these mutations has significant implications for the development of MPS1 inhibitors, as it suggests that resistance can emerge rapidly upon the initiation of therapy. aacrjournals.org Indeed, studies have shown that these mutations can be selected for quickly, with their frequency increasing by up to 50-fold within just three days of treatment with a GI50 concentration of an inhibitor. aacrjournals.org

Strategies to Overcome or Mitigate Resistance to MPS1 Inhibition

The understanding of the mechanisms of resistance to MPS1 inhibitors has paved the way for the development of strategies to overcome or mitigate this challenge. nih.govbiorxiv.org

One promising approach is the development of next-generation inhibitors that can effectively target the mutated forms of MPS1. researchgate.net The structural insights gained from the analysis of resistance mutations can guide the design of new inhibitor scaffolds that can accommodate the altered ATP-binding pocket of the mutant kinases. nih.gov For example, the observation that the C604Y mutation confers resistance to NMS-P715 but not to reversine (B1683945) suggests that different inhibitor scaffolds have varying sensitivities to specific mutations. mdpi.com This highlights the potential to use alternative inhibitors to treat tumors that have developed resistance to a first-line MPS1 inhibitor. nih.gov

Another strategy involves the use of combination therapies. nih.gov Since different mutations can confer resistance to different inhibitors, a combination of MPS1 inhibitors with distinct chemical scaffolds could potentially prevent the emergence of resistant clones. nih.gov Additionally, combining MPS1 inhibitors with other anti-cancer agents that have different mechanisms of action could also be an effective strategy to overcome resistance.

The identification of biomarkers that can predict the response to MPS1 inhibitors is also an important area of research. embopress.org For instance, high expression of CDC20 has been identified as a potential predictive biomarker for sensitivity to SAC inhibitors like MPS1 inhibitors. embopress.org Identifying patients who are more likely to respond to treatment could help to personalize therapy and avoid the unnecessary use of drugs in patients who are likely to be resistant.

Computational Approaches in the Analysis of Cct251455 Mps1 Interactions

Molecular Dynamics (MD) Simulations for Ligand-Protein Interaction Analysis

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the dynamic behavior of biological molecules and their interactions with ligands over time. In the context of CCT251455 and MPS1, MD simulations have been employed to analyze the atomic-level interactions and conformational changes that occur upon inhibitor binding. By simulating the system's movement under physiological conditions, MD provides insights into the stability of the complex and the flexibility of the protein and ligand. nih.govwikipedia.orgnih.govinvivochem.cnmicrobenotes.com

Stability and Flexibility of this compound Binding in the MPS1 Catalytic Site

MD simulations have demonstrated that this compound maintains stable binding within the catalytic site of MPS1. nih.govwikipedia.orgnih.govguidetopharmacology.org Studies comparing the MPS1 protein itself, MPS1 bound to ATP, and MPS1 bound to this compound have revealed key differences in stability and flexibility. nih.govwikipedia.orgnih.govmicrobenotes.comguidetopharmacology.org this compound is reported to stabilize an inactive conformation of MPS1. microbenotes.comresearchgate.netscience.gov This stabilization involves ordering of the activation loop in a manner that is incompatible with the binding of ATP and substrate peptides. microbenotes.comresearchgate.netscience.gov Comparative studies of the stability and flexibility of these systems indicate a position shifting of the β-sheet region within the catalytic site, suggesting that the inhibition mechanism involves stabilizing this region. wikipedia.orgnih.govguidetopharmacology.org

Characterization of Hot Spot Residues for Inhibitor Binding

Identification of "hot spot" residues – amino acid residues that contribute significantly to the binding free energy of a ligand – is crucial for understanding binding mechanisms and guiding the design of improved inhibitors. Molecular dynamics simulations, often coupled with binding free energy calculations such as the Molecular Mechanics/Generalized Born Surface Area (MM-GB/PBSA) method, have been used to characterize these residues for this compound binding to MPS1. wikipedia.orgnih.govguidetopharmacology.org

Comparative Computational Studies with ATP Substrate

Comparative computational studies, particularly using molecular dynamics simulations and binding free energy calculations, have been conducted to analyze the differences in binding between this compound and the natural substrate ATP in the MPS1 catalytic site. These studies aim to elucidate why this compound acts as an inhibitor while ATP is the physiological ligand.

MD simulations have shown that while this compound maintains stable binding in the catalytic site, the natural substrate ATP does not stay bound as stably under the simulated conditions. nih.govwikipedia.orgnih.govmicrobenotes.comguidetopharmacology.org Binding free energies calculated using methods like MM-GB/PBSA show different binding affinities for the inhibitor and ATP. wikipedia.orgnih.govguidetopharmacology.org These computational analyses support the understanding that this compound effectively competes with ATP for binding to the MPS1 kinase domain and stabilizes an inactive conformation, thereby exerting its inhibitory effect. microbenotes.comresearchgate.netscience.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for MPS1 Inhibitors

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build predictive models that relate the chemical structure of compounds to their biological activity. For MPS1 inhibitors, including those structurally related to this compound, QSAR modeling has been employed to identify the key molecular features that influence inhibitory potency.

Comparative Analysis of Cct251455 with Other Mps1 Kinase Inhibitors

Comparison with AZ3146, NMS-P715, MPI-0479605, and Other Noted MPS1 Inhibitors

CCT251455 is often compared to other well-characterized MPS1 inhibitors such as AZ3146, NMS-P715, and MPI-0479605, among others like Reversine (B1683945) and MPS1-IN-3. nih.govresearchgate.netcrossfire-oncology.comnih.gov These comparisons highlight both shared characteristics and key differences in their mechanisms of action and efficacy.

Structural Similarities and Differences in Binding Modes

This compound is described as a pyrrolopyridine-based inhibitor of MPS1. aacrjournals.orgresearchgate.net Structural studies, including crystal structures of MPS1 in complex with inhibitors, provide insights into their binding modes. This compound is known to stabilize an inactive conformation of MPS1, where the activation loop is ordered in a manner that prevents ATP and substrate-peptide binding. ximbio.comacs.orgresearchgate.netscience.govacs.orgscience.gov

While specific detailed comparative structural analyses between this compound and AZ3146, NMS-P715, and MPI-0479605 in the same source are limited in the provided context, it is noted that different classes of MPS1 inhibitors can exhibit similar binding modes to certain MPS1 mutants. aacrjournals.org For instance, the binding mode of a compound structurally similar to this compound was found to be very similar to previously reported wild-type MPS1 and the S611G mutant. aacrjournals.org MPI-0479605 is described as an ATP competitive inhibitor. cenmed.comguidetopharmacology.org AZ3146 is also a selective inhibitor of MPS1. guidetopharmacology.orgfishersci.pttocris.com NMS-P715 is another orally bioavailable, selective inhibitor of MPS1. guidetopharmacology.org The structural diversity among these inhibitors (e.g., pyrrolopyridine for this compound, purine-based for AZ3146 and Reversine, imidazopyrazine for some MPS1-BAY compounds) suggests potentially different interactions within the MPS1 kinase domain, although some may converge on stabilizing similar inactive conformations or competing with ATP binding. scientificarchives.comnih.govwikipedia.org

Comparative Biochemical and Cellular Potency

This compound has been reported as a potent inhibitor of MPS1. In biochemical assays, it shows an IC50 of 3 nM for MPS1. medchemexpress.comtargetmol.com In cell-based assays, this compound inhibits MPS1 autophosphorylation (p-MPS1) with an IC50 of 0.04 μM and demonstrates a GI50 of 0.16 μM in HCT116 human colon cancer cells. ximbio.commedchemexpress.comtargetmol.com The inhibition of MPS1 kinase activity by this compound at different phosphorylation sites (T676 and T33/S37) has been measured at 0.22 μmol/L and 0.04 μmol/L, respectively, consistent with cell viability data. aacrjournals.orgresearchgate.net

Comparing this to other inhibitors based on the provided information:

MPI-0479605 has an IC50 of 1.8 nM in an MPS1 assay and GI50 ranging from 30 to 100 nM in a panel of tumor cell lines. cenmed.com

AZ3146 has an IC50 of 35 nM against MPS1 kinase. fishersci.pttocris.com

NMS-P715 is also described as a potent inhibitor, and studies have shown its activity in various cancer cell lines. guidetopharmacology.orgnih.govguidetopharmacology.orglabsolu.ca

While direct head-to-head comparisons of all compounds in the exact same assay conditions are not comprehensively detailed in the provided snippets, the data suggest that this compound exhibits potent biochemical and cellular activity comparable to or exceeding that of some other noted MPS1 inhibitors. nih.gov

Here is a comparative table of reported potencies:

CompoundMPS1 Biochemical IC50Cellular p-MPS1 IC50Cellular GI50 (HCT116)
This compound3 nM medchemexpress.comtargetmol.com0.04 μM ximbio.commedchemexpress.comtargetmol.com0.16 μM ximbio.commedchemexpress.comtargetmol.com
MPI-04796051.8 nM cenmed.comNot specified30-100 nM cenmed.com
AZ314635 nM fishersci.pttocris.comNot specifiedNot specified
NMS-P715Not specifiedNot specifiedPotent (various cell lines) cenmed.com

Note: Potency values can vary depending on the specific assay conditions and cell lines used.

Distinctive Features and Advantages of this compound as a Preclinical Tool

This compound is highlighted as an attractive tool compound for elucidating the therapeutic potential of MPS1 inhibition. ximbio.comacs.orgscience.govscience.gov Several features contribute to its utility in preclinical research:

Potency and Selectivity: this compound is a potent and selective MPS1 inhibitor. ximbio.comacs.orgscience.govscience.govmedchemexpress.comtargetmol.com Its high selectivity against a broad panel of kinases is a crucial characteristic for a tool compound, allowing researchers to attribute observed biological effects specifically to MPS1 inhibition. medchemexpress.com

Mechanism of Action: It stabilizes an inactive conformation of MPS1, providing a specific way to perturb MPS1 function. ximbio.comacs.orgresearchgate.netscience.govacs.orgscience.gov

Favorable Pharmacokinetic Profile: this compound has demonstrated a favorable oral pharmacokinetic profile in mice and rats, including good oral bioavailability (83% in female Balb/C mice). ximbio.commedchemexpress.com This is important for in vivo preclinical studies to assess the effects of systemic MPS1 inhibition.

In Vivo Activity: this compound has shown dose-dependent inhibition of MPS1 in HCT116 human tumor xenograft models, confirming its ability to engage the target in a living system. ximbio.comacs.orgscience.govscience.govmedchemexpress.comtargetmol.com This in vivo activity, coupled with its pharmacokinetic properties, makes it valuable for evaluating the efficacy of MPS1 inhibition in relevant cancer models.

Induction of MPS1 Inhibition Phenotypes: Studies have confirmed that this compound induces phenotypes associated with MPS1 inhibition, such as abrogation of the spindle assembly checkpoint, premature mitotic exit, and induction of aneuploidy and cell death in cancer cells. nih.govaacrjournals.orgresearchgate.net

Conclusion and Future Directions in Mps1 Targeted Cancer Research

Summary of CCT251455's Contributions to MPS1 Kinase Research

This compound has made notable contributions to the understanding of MPS1 kinase function and its therapeutic potential. It acts as a potent and selective inhibitor, stabilizing MPS1 in an inactive conformation that prevents ATP and substrate-peptide binding. researchgate.netacs.orgximbio.comscience.gov

Studies have demonstrated that this compound selectively inhibits MPS1 kinase activity with high potency. In an MPS1 assay, it shows an IC₅₀ of 3 nM. medchemexpress.commedchemexpress.comximbio.com In cell-based assays, it inhibits P-MPS1 with an IC₅₀ of 0.04 μM and exhibits a GI₅₀ of 0.16 μM in HCT116 human colon cancer cells. medchemexpress.comximbio.com this compound has been shown to inhibit the growth of a panel of human tumor cell lines with GI₅₀ values ranging between 0.06 and 1 μM, demonstrating particular potency in PTEN-deficient cell lines. aacrjournals.org

Mechanistically, treatment with this compound leads to the abrogation of the spindle assembly checkpoint, causing premature mitotic exit and resulting in aberrant chromosome numbers and improper chromosome alignment during division. aacrjournals.orgresearchgate.net This aligns with the hypothesis that inhibiting the weakened mitotic checkpoint in cancer cells can induce gross chromosomal abnormalities and lead to cell death. aacrjournals.orgresearchgate.net

This compound also exhibits favorable pharmacokinetic properties, including good oral bioavailability in mouse and rat models. medchemexpress.comximbio.com It has demonstrated dose-dependent inhibition of MPS1 activity in vivo in an HCT116 human tumor xenograft model. acs.orgmedchemexpress.comximbio.comscience.gov

The compound has also been utilized in studies investigating mechanisms of resistance to MPS1 inhibitors, identifying point mutations in the MPS1 kinase domain that can confer resistance. aacrjournals.org

Table 1: In Vitro Potency of this compound

Assay TypeTarget/Cell LineMetricValueUnitSource
Kinase AssayMPS1IC₅₀3nM medchemexpress.commedchemexpress.comximbio.com
Cell-Based AssayP-MPS1IC₅₀0.04μM medchemexpress.comximbio.com
Cell ViabilityHCT116 Colon CancerGI₅₀0.16μM medchemexpress.comximbio.comaacrjournals.org
Cell ViabilityPanel of Human TumorsGI₅₀0.06 - 1μM aacrjournals.org

Potential Research Avenues for MPS1 Inhibitors Beyond Monotherapy in Preclinical Models

While MPS1 inhibitors like this compound show promise as single agents, particularly in cancer cells with inherent chromosomal instability or specific genetic deficiencies like PTEN loss, preclinical research is actively exploring their potential in combination therapies. researchgate.netacs.orgaacrjournals.org The rationale for combination therapy stems from the mechanism of MPS1 inhibition, which disrupts the SAC and can sensitize cancer cells to agents that induce mitotic stress or DNA damage. aacrjournals.orgnih.gov

Preclinical studies with various MPS1 inhibitors, including but not limited to this compound, have investigated combinations with conventional chemotherapeutic agents, particularly microtubule-targeting drugs like paclitaxel (B517696). aacrjournals.orgnih.govaacrjournals.orgspandidos-publications.com The combination of MPS1 inhibition and paclitaxel has shown synergistic effects in preclinical models, leading to increased chromosomal segregation errors and enhanced tumor cell death compared to monotherapy. aacrjournals.orgnih.govaacrjournals.org This synergy is attributed to the ability of MPS1 inhibitors to abrogate the mitotic arrest induced by paclitaxel, forcing cells with improperly attached chromosomes to exit mitosis prematurely, resulting in mitotic catastrophe. aacrjournals.orgaacrjournals.org

Beyond chemotherapy, research avenues include combinations with other targeted therapies or immunotherapies. Although the provided search results primarily focus on combinations with paclitaxel and other mitotic kinase inhibitors, the broader field of cancer research is exploring diverse combination strategies in preclinical models to enhance therapeutic efficacy and overcome resistance. onktherapeutics.comfrontiersin.orgoncotarget.comnih.gov The potential for combining MPS1 inhibitors with agents that exploit the vulnerabilities created by increased chromosomal instability is an active area of investigation.

Emerging Concepts in Mitotic Kinase Inhibition and Chromosomal Instability Research

Research into mitotic kinases, including MPS1, and their role in chromosomal instability is a dynamic field. Mitotic kinases are essential regulators of cell division, and their dysregulation can lead to increased cell proliferation and chromosomal instability. nih.govresearchgate.net Inhibitors targeting various mitotic kinases, such as Aurora kinases, PLK1, NEK2, and TTK (MPS1), are being investigated as potential cancer therapies. nih.govresearchgate.netmdpi.com

A key emerging concept is the exploitation of chromosomal instability as a therapeutic vulnerability. mdpi.commdpi.com While a certain level of chromosomal instability can promote tumor evolution, excessive instability can be detrimental to cancer cells, leading to cell death. mdpi.com Inhibiting mitotic kinases like MPS1 can push cancer cells with pre-existing genomic instability beyond a tolerable threshold, inducing lethal chromosome segregation errors and mitotic catastrophe. aacrjournals.orgnih.govmdpi.com

Furthermore, research is exploring how the inhibition of different mitotic kinases can interact. For instance, studies have shown synergistic interactions between MPS1 and Aurora B inhibitors in overriding the SAC and inducing cancer cell death. oncotarget.com This suggests that co-targeting different components of the mitotic machinery could be a promising strategy. oncotarget.com

The development of increasingly selective and potent mitotic kinase inhibitors is crucial for dissecting the specific roles of individual kinases and minimizing off-target effects. medchemexpress.com Research is also focused on identifying biomarkers that can predict sensitivity or resistance to mitotic kinase inhibitors, which could help guide patient selection and personalize treatment strategies. icr.ac.uk

Role of Chemical Probes like this compound in Basic Cancer Biology Discoveries

Chemical probes, such as this compound, play a vital role in basic cancer biology research. These are small, well-characterized molecules designed to potently and selectively inhibit or activate a specific protein target, allowing researchers to investigate the function of that target in cellular and in vivo contexts. oicr.on.ca

This compound, as a selective MPS1 inhibitor, has served as a valuable tool to understand the consequences of MPS1 inhibition in cancer cells. researchgate.netacs.orgximbio.comscience.gov By using this compound, researchers have been able to:

Validate MPS1 as a therapeutic target in various cancer types, particularly those with chromosomal instability or PTEN deficiency. researchgate.netacs.orgaacrjournals.org

Elucidate the specific mechanisms by which MPS1 inhibition disrupts the SAC and leads to mitotic catastrophe. aacrjournals.orgresearchgate.net

Investigate the potential for combining MPS1 inhibition with other therapeutic approaches. aacrjournals.orgnih.govaacrjournals.org

Identify potential mechanisms of acquired resistance to MPS1 inhibitors. aacrjournals.org

The use of selective chemical probes like this compound allows researchers to attribute observed cellular phenotypes directly to the inhibition of the intended target, providing crucial insights into the biological pathways driven by that protein. oicr.on.ca This knowledge is fundamental for validating targets for drug discovery and developing rational therapeutic strategies. oicr.on.ca The characterization of this compound, including its potency, selectivity, and pharmacokinetic properties, has made it an attractive tool compound for these fundamental studies. acs.orgmedchemexpress.comximbio.comscience.gov

Table 2: Key Characteristics of this compound as a Chemical Probe

CharacteristicDescriptionSource
Target SpecificityPotent and selective inhibitor of MPS1 kinase. medchemexpress.commedchemexpress.comximbio.com
Mechanism of ActionStabilizes inactive MPS1 conformation, prevents ATP/substrate binding. researchgate.netacs.orgximbio.comscience.gov
Cellular ActivityInhibits growth of tumor cell lines, abrogates SAC, induces chromosomal errors. aacrjournals.orgresearchgate.netaacrjournals.org
In Vivo PropertiesFavorable oral pharmacokinetics, dose-dependent MPS1 inhibition in xenografts. acs.orgmedchemexpress.comximbio.comscience.gov
Research UtilityTool for studying MPS1 function, combination therapies, and resistance. researchgate.netacs.orgximbio.comscience.govaacrjournals.org

Q & A

Q. What is the primary biochemical target of CCT251455, and how is its inhibitory activity quantified in vitro?

this compound selectively inhibits mitotic kinase monopolar spindle 1 (MPS1) with an IC50 of 3 nM, as determined through kinase inhibition assays using recombinant MPS1 enzyme and ATP-competitive binding analysis. Researchers should validate potency across multiple cancer cell lines (e.g., HeLa, MDA-MB-231) to confirm target specificity and rule off-target effects. Dose-response curves with controls for ATP concentration variations are critical for reproducibility .

Q. What experimental controls are essential when assessing this compound-induced mitotic defects in cancer cells?

Include:

  • Vehicle controls (DMSO concentration-matched) to isolate compound-specific effects.
  • Positive controls (e.g., AZD1152 for Aurora B inhibition) to benchmark mitotic arrest phenotypes.
  • Rescue experiments using MPS1-overexpressing cell lines to confirm on-target activity. Quantify chromosome alignment defects via immunofluorescence (e.g., α-tubulin/CREST staining) and validate with live-cell imaging of histone H2B-mCherry-labeled chromosomes .

Advanced Research Questions

Q. How can researchers design experiments to investigate synergistic effects between this compound and Aurora B inhibitors?

Use matrix dosing protocols combining this compound with Aurora B inhibitors (e.g., AZD1152) across a range of concentrations. Quantify synergy via:

  • Chou-Talalay combination index or Bliss independence models to calculate synergy volumes.
  • Time-lapse microscopy to monitor mitotic progression defects (e.g., prolonged metaphase, chromosome missegregation).
  • Apoptosis assays (e.g., Annexin V/PI staining) to assess cell death kinetics. Validate findings in ≥3 cancer models with distinct genetic backgrounds (e.g., TP53 status) .

Q. What methodologies resolve contradictory findings in studies on this compound's therapeutic window?

Implement:

  • Orthogonal validation : Independent replication across laboratories using standardized protocols.
  • Pharmacodynamic biomarkers : Correlate pHH3 (phospho-histone H3) levels with mitotic arrest.
  • Comparative dose-response analysis in isogenic cell pairs (MPS1-dependent vs. -independent). Statistically reconcile discrepancies via meta-analysis of variance (MAV) to identify protocol variables (e.g., cell confluence, serum conditions) influencing outcomes .

Q. How should researchers optimize in vivo models to study this compound's efficacy while minimizing toxicity?

  • Use patient-derived xenografts (PDXs) with confirmed MPS1 dependency via RNAi screening.
  • Employ pharmacokinetic-pharmacodynamic (PK-PD) modeling to establish optimal dosing schedules.
  • Monitor toxicity through serial blood counts (neutropenia risk) and cardiac biomarkers (troponin levels).
  • Include control cohorts receiving MPS1-targeted siRNA to distinguish on-target vs. off-tumor effects .

Q. What computational approaches enhance the interpretation of this compound's mechanism in heterogeneous tumor populations?

  • Apply single-cell RNA sequencing (scRNA-seq) to identify subpopulations resistant to MPS1 inhibition.
  • Use Boolean network modeling to simulate MPS1/Aurora B signaling crosstalk under treatment.
  • Integrate CTD/STRING databases to map this compound’s impact on mitotic checkpoint protein networks .

Methodological Guidance

Q. What statistical frameworks are recommended for analyzing this compound's dose-dependent effects in preclinical studies?

  • For in vitro Four-parameter logistic regression to calculate EC50 values.
  • For in vivo tumor growth inhibition: Mixed-effects models to account for inter-animal variability.
  • For synergy studies: Multiplicity-adjusted ANOVA with post-hoc Tukey tests for pairwise comparisons. Report 95% confidence intervals for all efficacy metrics .

Q. How can researchers address batch variability in this compound potency assays?

  • Standardize compound storage (-80°C in anhydrous DMSO) and avoid freeze-thaw cycles.
  • Include reference controls (e.g., a stable MPS1 inhibitor) in each assay plate.
  • Validate lot-to-lot consistency via HPLC purity checks (>98%) and NMR-based structural confirmation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CCT251455
Reactant of Route 2
Reactant of Route 2
CCT251455

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.